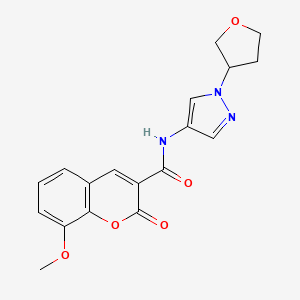![molecular formula C22H26N6 B2974761 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896827-55-7](/img/structure/B2974761.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that features a combination of imidazole and pyrazolo[1,5-a]pyrimidine moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the imidazole ring imparts unique properties to the compound, making it a subject of interest in medicinal chemistry and drug development.
Wirkmechanismus
Target of Action
It is known that imidazopyrimidines, a class of compounds to which this molecule belongs, are structural analogs of purine bases such as adenine and guanine . They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, and antibacterial agents .
Mode of Action
Based on its structural similarity to other imidazopyrimidines, it can be inferred that it may interact with its targets (such as gaba receptors or p38 mitogen-activated protein kinases) to exert its effects .
Biochemical Pathways
Given its potential targets, it could be involved in the modulation of gabaergic neurotransmission or the regulation of inflammatory responses via the p38 mapk pathway .
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Based on its potential targets, it could have effects such as modulation of neurotransmission or inhibition of inflammatory responses .
Action Environment
Factors such as ph could potentially influence its stability, given that certain transformations of the imidazo[1,5-a]pyrimidine core into other structures have been observed to occur under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, which is then coupled with a pyrazolo[1,5-a]pyrimidine precursor. Key steps include:
Formation of the Imidazole Derivative: This involves the reaction of 1H-imidazole with a suitable alkylating agent to introduce the propyl group.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and phenylhydrazine.
Coupling Reaction: The final step involves coupling the imidazole derivative with the pyrazolo[1,5-a]pyrimidine core under specific conditions, often using a catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole: A simpler imidazole derivative with broad biological activity.
Pyrazolo[1,5-a]pyrimidine: A core structure found in many pharmacologically active compounds.
2-aminopyrimidine: A precursor in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its combined imidazole and pyrazolo[1,5-a]pyrimidine structures, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6/c1-3-8-19-15-20(24-11-7-13-27-14-12-23-16-27)28-22(25-19)21(17(2)26-28)18-9-5-4-6-10-18/h4-6,9-10,12,14-16,24H,3,7-8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRPYNIHNJXTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCCN3C=CN=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2974683.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)


![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2974690.png)
![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)
![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)



